Isoquinolin-6-yl-acetic acid hydrochloride
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Overview
Description
Isoquinolin-6-yl-acetic acid hydrochloride, also known as 6-IQA HCl, is an organic compound used in scientific experiments due to its broad potential applications. It has a CAS Number of 1841081-67-1 and a molecular weight of 223.66 .
Molecular Structure Analysis
The IUPAC name of this compound is 6-isoquinolinylacetic acid hydrochloride . The InChI code is 1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2,(H,13,14);1H . The linear formula is C11H10ClNO2 .Physical And Chemical Properties Analysis
This compound is a brown solid . It has a molecular weight of 223.66 .Mechanism of Action
Target of Action
Quinoline derivatives, which include isoquinoline, are known to have a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to interact with various targets, leading to a wide range of biological activities . The exact interaction and resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities associated with quinoline derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the interaction.
Result of Action
Based on the known activities of quinoline derivatives, the compound could potentially have a range of effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
The main advantage of using Isoquinolin-6-yl-acetic acid hydrochloride in laboratory experiments is its versatility. It can be used for a wide range of purposes, such as drug discovery, biochemistry, and molecular biology. It is also relatively easy to synthesize and is relatively stable.
One limitation of this compound is that it is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Future Directions
Isoquinolin-6-yl-acetic acid hydrochloride has a wide range of potential applications in scientific research. There are many potential future directions for research involving this compound, such as further studies of its mechanism of action, the development of new methods for synthesizing this compound, and the development of new applications for this compound. Additionally, further studies of the biochemical and physiological effects of this compound could lead to new insights into how it affects certain cellular processes. Finally, further studies of the effects of this compound on drug discovery, biochemistry, and molecular biology could lead to new and improved methods for these fields.
Synthesis Methods
Isoquinolin-6-yl-acetic acid hydrochloride is synthesized by reacting isoquinolin-6-yl-acetic acid with hydrochloric acid in an aqueous solution. The reaction is carried out at room temperature and does not require the use of any additional reagents. The reaction is complete in a few minutes and yields a white crystalline solid.
Scientific Research Applications
Isoquinolin-6-yl-acetic acid hydrochloride is widely used in scientific research for a variety of purposes. It is used as a reagent in drug discovery, biochemistry, and molecular biology experiments. It is also used as a catalyst in chemical synthesis and as a fluorescent probe in fluorescence microscopy. It is also used in studies of enzyme kinetics and as a model compound for studying the effects of ionic strength on protein structure and function.
properties
IUPAC Name |
2-isoquinolin-6-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETAZPQZRBKQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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